1-Butylazepan-2-one

Beschreibung

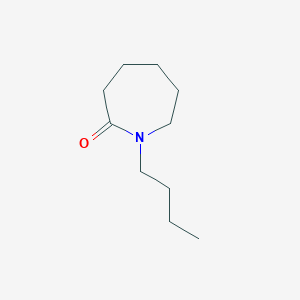

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-butylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-3-8-11-9-6-4-5-7-10(11)12/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZOTUWVGXUNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433706 | |

| Record name | 2H-Azepin-2-one, 1-butylhexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19090-89-2 | |

| Record name | 2H-Azepin-2-one, 1-butylhexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-Butylazepan-2-one from cyclohexanone

An In-Depth Technical Guide to the Synthesis of 1-Butylazepan-2-one from Cyclohexanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a substituted lactam of significant interest, starting from the readily available feedstock, cyclohexanone. The primary focus is on the industrially relevant and chemically robust two-step synthesis involving the Beckmann rearrangement to form an ε-caprolactam intermediate, followed by its N-alkylation. We will dissect the mechanistic underpinnings of each reaction, explore a variety of catalytic systems, and present detailed experimental protocols. Alternative synthetic strategies and opportunities for process optimization are also discussed. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Overview

This compound, also known as N-butylcaprolactam, is a valuable chemical intermediate. Its applications range from use as a solvent to a highly effective penetration promoter in agrochemical formulations.[1] The synthesis of this N-substituted seven-membered lactam from cyclohexanone is a classic yet highly relevant transformation in organic chemistry.

The most reliable and scalable synthetic strategy is a two-step process. This approach offers high yields and purity by separating two distinct and well-understood chemical transformations:

-

Ring Expansion: The conversion of the six-membered cyclohexanone ring into the seven-membered ε-caprolactam ring. This is classically achieved via the Beckmann rearrangement of an intermediate cyclohexanone oxime.[2][3]

-

N-Functionalization: The attachment of the n-butyl group to the nitrogen atom of the ε-caprolactam ring through an N-alkylation reaction.[4][5]

This guide will primarily detail this two-step pathway, as it represents the most established and versatile method. We will also touch upon potential one-pot modifications that combine these steps, representing an area of ongoing research for process intensification.

Logical Workflow: From Cyclohexanone to this compound

The overall transformation can be visualized as a logical progression from a simple cyclic ketone to the target N-substituted lactam.

Caption: High-level workflow for the two-step synthesis.

Part I: The Beckmann Rearrangement - Crafting the Lactam Core

The cornerstone of this synthesis is the Beckmann rearrangement, a reaction that converts an oxime into an amide. For cyclic oximes like cyclohexanone oxime, this rearrangement results in the formation of a lactam.[2]

Step 1: Oximation of Cyclohexanone

The first chemical step is the reaction of cyclohexanone with hydroxylamine, typically in the form of hydroxylamine sulfate or hydrochloride, to form cyclohexanone oxime.[6] This is a standard nucleophilic addition-elimination reaction at the carbonyl carbon.

The reaction is typically performed in a weakly acidic solution to facilitate the dehydration of the unstable intermediate, driving the reaction to completion.[3][6]

Step 2: Rearrangement of Cyclohexanone Oxime to ε-Caprolactam

This acid-catalyzed molecular rearrangement is the critical ring-expansion step.[3] The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). The departure of water is accompanied by a concerted 1,2-shift of the alkyl group that is anti-periplanar to the leaving group, leading to a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final ε-caprolactam product.

Caption: Simplified mechanism of the Beckmann rearrangement.

Catalytic Systems: From Harsh Classics to Modern Alternatives

The choice of catalyst for the Beckmann rearrangement is critical and has evolved significantly to address environmental and safety concerns.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Classical Strong Acids | Concentrated H₂SO₄, Oleum | High conversion, well-established | Highly corrosive, large amounts of ammonium sulfate byproduct during neutralization.[7][8] |

| Milder Brønsted Acids | Trifluoroacetic Acid (TFA) | High conversion and selectivity, less corrosive than H₂SO₄.[9] | Higher cost. |

| Organocatalysts | Cyanuric Chloride | Mild, highly efficient, avoids strong acids.[10] | Requires co-catalyst (e.g., ZnCl₂), potential for chlorinated byproducts. |

| Solid Acid Catalysts | Zeolites (e.g., MCM-22), Mesoporous materials | Reusable, non-corrosive, suitable for vapor-phase reactions, simplifies product separation.[7][8] | Can be prone to deactivation, may require higher temperatures.[6] |

| Ionic Liquids | Brønsted acidic ionic liquids | Act as both catalyst and solvent, can lead to clean reactions with easy product separation.[11] | Cost and scalability can be a concern. |

For laboratory-scale synthesis, using a milder catalyst like trifluoroacetic acid or an organocatalyst like cyanuric chloride can offer a more controlled and safer reaction compared to oleum.[9][10]

Experimental Protocol: Synthesis of ε-Caprolactam

This protocol is based on a one-pot conversion of cyclohexanone using an acid catalyst, a common approach that avoids the isolation of the oxime intermediate.[12]

Materials:

-

Cyclohexanone (99.8%)

-

Hydroxylamine Sulfate ((NH₃OH)₂SO₄)

-

Concentrated Sulfuric Acid (98%) or Trifluoroacetic Acid

-

Toluene

-

Sodium Hydroxide (for neutralization)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add cyclohexanone and toluene.

-

Oxime Formation: Slowly add hydroxylamine sulfate to the stirred solution.

-

Rearrangement: Carefully add concentrated sulfuric acid dropwise while monitoring the temperature, which will rise due to the exothermic reaction. Maintain the reaction temperature (typically 80-120°C, depending on the acid used) for 2-4 hours until the reaction is complete (monitored by TLC or GC).[12][13]

-

Work-up: Cool the reaction mixture to room temperature and slowly neutralize it with a concentrated sodium hydroxide solution.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with toluene.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude ε-caprolactam can be purified by vacuum distillation.

Part II: N-Alkylation - Attaching the Butyl Group

With the ε-caprolactam core synthesized, the final step is to introduce the n-butyl group onto the nitrogen atom. This is an N-alkylation reaction, typically proceeding via an SN2 mechanism.

The Challenge: Acidity of the Lactam N-H Bond

Amides and lactams are very weak acids. To achieve efficient alkylation, the N-H proton must be removed by a suitable base to form the corresponding nucleophilic anion (a lactamate).[4]

Phase-Transfer Catalysis (PTC): An Efficient Solution

While strong bases like sodium hydride (NaH) in anhydrous solvents can be used, a more practical, safer, and often more efficient method is Phase-Transfer Catalysis (PTC).[4][14] PTC avoids the need for strictly anhydrous conditions and expensive solvents.

In this system, a solid base (like powdered KOH) and the liquid organic phase (containing the lactam and alkylating agent) are used. The phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the reaction.

Mechanism of PTC N-Alkylation:

-

The hydroxide ion (OH⁻) from the solid base is carried into the organic phase by the quaternary ammonium cation (Q⁺) as a Q⁺OH⁻ ion pair.

-

In the organic phase, the hydroxide deprotonates the ε-caprolactam, forming the caprolactamate anion and water.

-

The caprolactamate anion pairs with the Q⁺ cation.

-

This Q⁺-lactamate⁻ ion pair then reacts with the alkylating agent (n-butyl bromide), forming the N-butylated product and releasing the Q⁺Br⁻ salt.

-

The catalyst (Q⁺) can then exchange the bromide for another hydroxide ion at the phase interface, continuing the catalytic cycle.

Caption: Catalytic cycle for N-alkylation via PTC.

Experimental Protocol: N-Alkylation of ε-Caprolactam

This protocol utilizes solvent-free phase-transfer catalysis, offering a green and efficient approach.[4]

Materials:

-

ε-Caprolactam

-

n-Butyl Bromide

-

Potassium Hydroxide (KOH), powdered

-

Tetrabutylammonium Bromide (TBAB) or other suitable phase-transfer catalyst

-

Dichloromethane or Ethyl Acetate (for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine ε-caprolactam, n-butyl bromide (1.0-1.5 equivalents), powdered potassium hydroxide (2-3 equivalents), and a catalytic amount of TBAB (1-5 mol%).

-

Reaction: Heat the mixture with vigorous stirring at a temperature of 60-90°C.[1] The reaction can be performed solvent-free or in a minimal amount of an inert solvent like toluene. The reaction progress can be monitored by TLC or GC.

-

Work-up: After the reaction is complete (typically 1-5 hours), cool the mixture to room temperature. Add water to dissolve the inorganic salts.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound is a liquid that can be purified by vacuum distillation to achieve high purity.[15]

Product Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO | |

| Molecular Weight | 169.27 g/mol | |

| Boiling Point | 82-105°C at 3-5 torr | [15] |

| Density (d²⁵₄) | 0.9640 g/cm³ | [15] |

| Refractive Index (n²⁵D) | 1.4731 | [15] |

| IR (ν_max, cm⁻¹) | 2940 (CH₂ asym), 2870 (CH₂ sym), 1650 (C=O, amide) | [5] |

Conclusion and Future Perspectives

The is most effectively achieved through a well-defined two-step process: Beckmann rearrangement followed by N-alkylation. This approach allows for optimization at each stage, ensuring high overall yield and product purity. The evolution from harsh acid-catalyzed rearrangements to modern catalytic systems, particularly solid acids for the first step and phase-transfer catalysis for the second, marks significant progress towards greener, safer, and more efficient chemical manufacturing.

Future research may focus on developing robust, single-catalyst, one-pot systems that can perform the oximation, rearrangement, and alkylation in a tandem sequence.[16] Such an achievement would represent a major step forward in process intensification, reducing waste, energy consumption, and operational complexity.

References

-

Wikipedia. Beckmann rearrangement.

-

Nano Fe3 O4 as Green Catalyst for Beckmann Rearrangement under Ultrasound Irradiation. J. Mex. Chem. Soc.2017 , 61 (1).

-

Scribd. Chemistry of Beckmann Rearrangement.

-

BenchChem. Catalysts for the Beckmann Rearrangement of Cyclic Oximes: Application Notes and Protocols.

-

RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation.

-

Cui, J., et al. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Green Chem.2010 , 12, 2231-2235.

-

Kaur, N., et al. Application of different catalysts in Beckmann Rearrangement. J. Chem. Pharm. Res.2012 , 4(4), 1938-1946.

-

Furuya, Y., et al. Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. J. Am. Chem. Soc.2005 , 127(32), 11240–11241.

-

Google Patents. US4804754A - Preparation of caprolactam from cyclohexanone oxime by Beckmann rearrangement.

-

Zhang, L., et al. Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. Catal. Lett.2014 , 144, 151–157.

-

Vahdat, S. M., et al. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molbank2002 , 2002(3), M284.

-

Bram, G., et al. Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synth. Commun.1988 , 18(14), 1661-1669.

-

Britton, J., et al. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. React. Chem. Eng.2020 , 5, 129-136.

-

Ribelin, T. P., & Aubé, J. Synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one using a hydroxyalkyl azide mediated ring-expansion reaction. Nat. Protoc.2008 , 3(1), 137-143.

-

ResearchGate. N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior.

-

Google Patents. CN103420914A - Preparation method for novel pesticide penetration promoter N-n-butyl caprolactam.

-

ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis.

-

ResearchGate. Reductive amination of cyclohexanone with benzylamine.

-

Chen, Y., et al. Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. OSTI.GOV.

-

Ramirez, A., et al. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts2024 , 14(3), 195.

-

ResearchGate. The results from reductive amination of cyclohexanone with benzylamine...

-

ResearchGate. Possible reaction route of amination of cyclohexanone with ammonia.

-

Maruoka, K., & Ooi, T. Recent Development and Application of Chiral Phase-Transfer Catalysts. Chem. Rev.2007 , 107(12), 5263–5291.

-

Thomas, J. M., & Raja, R. Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). Proc. Natl. Acad. Sci. U.S.A.2001 , 98(11), 5824-5829.

-

ResearchGate. ε-Caprolactam: new by-product free synthesis routes.

-

Oprea, S., et al. N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC2001 , (ii), 11-20.

-

Urbański, T., & Piotrowski, A. On the Preparation of Caprolactam from Cyclohexanone and Dinitroethane. Bull. Acad. Polon. Sci.1957 , 5(7), 543-544.

Sources

- 1. CN103420914A - Preparation method for novel pesticide penetration promoter N-n-butyl caprolactam - Google Patents [patents.google.com]

- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. US4804754A - Preparation of caprolactam from cyclohexanone oxime by Beckmann rearrangement - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. arkat-usa.org [arkat-usa.org]

- 16. osti.gov [osti.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Butylazepan-2-one

Foreword: The Analytical Imperative for N-Substituted Lactams

In the landscape of modern drug development and materials science, N-substituted lactams, such as 1-Butylazepan-2-one (also known as N-butylcaprolactam), represent a class of compounds with significant chemical versatility.[1] Derived from caprolactam, the precursor to Nylon-6, these molecules serve as pivotal scaffolds in medicinal chemistry and polymer functionalization.[1] Their utility is dictated by their structure, and the unambiguous confirmation of this structure is the bedrock of reliable research. Spectroscopic analysis is not merely a characterization step; it is a fundamental validation of molecular integrity. This guide provides an in-depth, field-proven perspective on the multi-faceted spectroscopic evaluation of this compound, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to construct a cohesive and irrefutable molecular portrait.

Molecular Structure and Analytical Strategy

A robust analytical strategy begins with a clear understanding of the target molecule. This compound features a seven-membered lactam ring (azepan-2-one) with a butyl group attached to the nitrogen atom. This structure presents several distinct spectroscopic signatures: a tertiary amide, a seven-membered ring, and a flexible butyl chain. Our approach will leverage a suite of techniques to probe each of these features, ensuring that the collective data provides a self-validating structural confirmation.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Sample Preparation and Acquisition

The choice of solvent and reference standard is critical for acquiring high-quality NMR data.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual proton signal.[2]

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer and serves as the internal reference, with its signal defined as 0.00 ppm.[2][3][4] Modern spectrometers can also lock onto the deuterium signal of the solvent.[2]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[5]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum reveals the electronic environment of every proton in the molecule, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

Expected ¹H NMR Spectrum Analysis: The structure suggests 8 distinct proton environments. The signals are predicted to appear in regions characteristic of alkyl chains and protons adjacent to heteroatoms and carbonyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4' (Butyl -CH₃) | 0.85 - 0.95 | Triplet (t) | 3H | Terminal methyl group, split by adjacent CH₂ group. |

| H-3' (Butyl -CH₂) | 1.25 - 1.40 | Sextet | 2H | Methylene group coupled to adjacent CH₃ and CH₂ groups. |

| H-2' (Butyl -CH₂) | 1.45 - 1.60 | Quintet | 2H | Methylene group coupled to two adjacent CH₂ groups. |

| Ring CH₂ (H-4, H-5) | 1.60 - 1.75 | Multiplet (m) | 4H | Aliphatic protons on the lactam ring, likely overlapping. |

| Ring CH₂ (H-6) | 2.40 - 2.50 | Triplet (t) | 2H | Protons alpha to the carbonyl group, deshielded. |

| H-1' (N-CH₂) | 3.15 - 3.25 | Triplet (t) | 2H | Protons on the carbon directly attached to the nitrogen atom. |

| Ring CH₂ (H-7) | 3.20 - 3.30 | Triplet (t) | 2H | Protons alpha to the nitrogen atom within the ring, deshielded. |

Note: Chemical shifts are estimations and can be influenced by solvent and concentration.[6]

¹³C NMR Spectral Interpretation

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in the molecule.

Expected ¹³C NMR Spectrum Analysis: this compound has 10 unique carbon atoms, and thus, 10 distinct signals are expected in the ¹³C NMR spectrum. The chemical shifts are highly dependent on the local electronic environment.[5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4' (Butyl -CH₃) | ~14 | Terminal aliphatic carbon. |

| C-3' (Butyl -CH₂) | ~20 | Aliphatic carbon. |

| C-5 (Ring -CH₂) | ~23 | Aliphatic ring carbon. |

| C-4 (Ring -CH₂) | ~29 | Aliphatic ring carbon. |

| C-2' (Butyl -CH₂) | ~30 | Aliphatic carbon. |

| C-6 (Ring -CH₂) | ~37 | Carbon alpha to the carbonyl group. |

| C-1' (N-CH₂) | ~47 | Carbon attached to the nitrogen atom. |

| C-7 (Ring -CH₂) | ~49 | Carbon alpha to the nitrogen atom within the ring. |

| C-3 (Ring -CH₂) | ~54 | Aliphatic ring carbon. |

| C-2 (C=O) | ~176 | Carbonyl carbon, highly deshielded by the electronegative oxygen.[4] |

Fourier-Transform Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[7]

Experimental Protocol: IR Sample Preparation (Neat Liquid)

As this compound is a liquid at room temperature, the simplest and most common method is direct analysis as a thin film.[8]

Methodology:

-

Plate Preparation: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry.[8]

-

Sample Application: Place a single drop of neat this compound onto the surface of one salt plate.[8][9]

-

Film Formation: Place the second salt plate on top and gently press to create a thin, uniform liquid film, ensuring no air bubbles are trapped.[8][9]

-

Acquisition: Place the sandwiched plates into the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty instrument should be recorded first.[7] The typical range is 4000 cm⁻¹ to 600 cm⁻¹.[7]

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from the amide carbonyl group and the various C-H bonds.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 2955 - 2860 | C-H Stretch | Alkyl (CH₃, CH₂) | Confirms the presence of the aliphatic butyl chain and azepane ring methylene groups. |

| ~1645 | C=O Stretch | Tertiary Amide (Lactam) | A strong, sharp absorption band characteristic of the carbonyl group in a seven-membered ring. Its position confirms the amide functionality.[1] |

| 1460 - 1440 | C-H Bend | CH₂ Scissoring | Further evidence of the methylene groups in the structure. |

| ~1290 | C-N Stretch | Tertiary Amide | Indicates the bond between the nitrogen and the adjacent carbon atoms. |

A crucial diagnostic feature is the absence of a sharp N-H stretching band typically found around 3300-3350 cm⁻¹, which confirms that the nitrogen atom is fully substituted.[1]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.[10]

Experimental Protocol: Electron Ionization (EI-MS)

Electron Ionization is a common technique that provides reproducible fragmentation patterns useful for structural elucidation.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet.[1]

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a radical cation known as the molecular ion ([M]•⁺).[11]

-

Mass Analysis: The molecular ion and any fragment ions produced by its decomposition are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the relative abundance of each ion, generating the mass spectrum.

MS Spectral Interpretation

The mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion.

Expected Mass Spectrum Analysis:

-

Molecular Weight: this compound (C₁₀H₁₉NO) has a molecular weight of 169.26 g/mol .

-

Molecular Ion Peak ([M]•⁺): A peak should be observed at m/z = 169 . The intensity of this peak for cyclic amides is generally observable.[12]

Key Fragmentation Pathways: The fragmentation of the molecular ion is not random; it follows predictable chemical pathways, primarily driven by the stability of the resulting ions and neutral fragments. For amides, cleavage of the N-CO bond is a common pathway.[13][14]

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 113 | [C₆H₁₁NO]•⁺ | C₄H₈ (Butene) | McLafferty Rearrangement: A hallmark of carbonyl compounds with a γ-hydrogen. The butyl chain allows for a six-membered transition state, leading to the loss of a neutral butene molecule. This results in an even-mass fragment ion. |

| 112 | [C₇H₁₂NO]⁺ | •C₄H₉ (Butyl radical) | α-Cleavage: Cleavage of the bond between the nitrogen and the butyl group, resulting in the loss of a butyl radical. |

| 84 | [C₅H₈O]•⁺ or [C₆H₁₂]•⁺ | C₅H₁₁N or •C₄H₉, CO | Complex ring fragmentation pathways. |

| 57 | [C₄H₉]⁺ | •C₆H₁₀NO | Formation of the stable butyl cation. |

| 43 | [C₃H₇]⁺ | •C₇H₁₂NO | Formation of the propyl cation, often seen from fragmentation of the butyl chain. |

digraph "1-Butylazepan-2-one_Fragmentation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=9, color="#5F6368"];M [label="[C₁₀H₁₉NO]•⁺\nm/z = 169\n(Molecular Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; F113 [label="[C₆H₁₁NO]•⁺\nm/z = 113", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F112 [label="[C₇H₁₂NO]⁺\nm/z = 112", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F57 [label="[C₄H₉]⁺\nm/z = 57", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> F113 [label=" - C₄H₈\n(McLafferty)"]; M -> F112 [label=" - •C₄H₉\n(α-Cleavage)"]; M -> F57 [label=" (α-Cleavage)"]; }

Figure 2: Proposed major EI-MS fragmentation pathways for this compound.

Conclusion: A Synthesized Analytical Viewpoint

The structural elucidation of this compound is a case study in the power of integrated spectroscopic analysis.

-

NMR provides the definitive carbon-hydrogen framework, mapping out the connectivity of the butyl chain and the azepane ring.

-

IR confirms the presence of the critical tertiary amide functional group and the absence of N-H protons, validating the N-substituted structure.

-

MS establishes the correct molecular weight and provides corroborating structural evidence through predictable fragmentation patterns like the McLafferty rearrangement and α-cleavage.

Together, these techniques provide a comprehensive and cross-validating dataset that allows researchers and drug development professionals to proceed with absolute confidence in the identity and purity of their material. This analytical rigor is not merely procedural; it is the foundation of scientific integrity and reproducible innovation.

References

- Vertex AI Search. (n.d.). Sample Preparation for FTIR Analysis.

- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.

- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids.

- Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- YouTube. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy.

- National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

- Royal Society of Chemistry. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

- RJ Wave. (2025). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study.

- Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.

- Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

- Unknown. (n.d.). 13CNMR SPECTROSCOPY BASICS.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- Doc Brown's Chemistry. (n.d.). The H-1 hydrogen-1 (proton) NMR spectrum of butanone.

- University of Puget Sound. (n.d.). Notes on NMR Solvents.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone analysis of chemical shifts ppm.

Sources

- 1. rjwave.org [rjwave.org]

- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 3. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. treenablythe.weebly.com [treenablythe.weebly.com]

- 6. chem.washington.edu [chem.washington.edu]

- 7. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 12. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 1-Butylazepan-2-one (CAS No. 19090-89-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Lactam Scaffold

1-Butylazepan-2-one, also known as N-butyl-ε-caprolactam, is a substituted seven-membered cyclic amide (lactam) built upon the foundational ε-caprolactam ring. While its parent molecule, ε-caprolactam, is renowned for its role as the monomer for Nylon-6, the introduction of an N-butyl substituent significantly alters its physicochemical properties, opening new avenues for its application, particularly within the realms of medicinal chemistry and specialized solvent systems. The N-alkylation of the lactam nitrogen reduces the hydrogen-bonding capability inherent to the parent structure, thereby increasing its solubility in less polar organic solvents and modifying its reactivity profile.

This guide serves as a comprehensive technical resource, consolidating available data on its synthesis, physicochemical characteristics, analytical methodologies, and prospective applications. The insights provided are grounded in established chemical principles and data from closely related analogues, offering a robust framework for researchers exploring the utility of this compound in novel chemical syntheses and drug discovery programs.

Physicochemical and Molecular Properties

The introduction of the n-butyl group to the caprolactam nitrogen imparts specific characteristics that differentiate it from its unsubstituted precursor. These properties are critical for designing reaction conditions, purification strategies, and formulation approaches.

| Property | Value / Description | Source / Rationale |

| CAS Number | 19090-89-2 | Alfa Chemistry |

| Molecular Formula | C₁₀H₁₉NO | Alfa Chemistry |

| Molecular Weight | 169.26 g/mol | Alfa Chemistry |

| Appearance | Expected to be a liquid at room temperature | Based on related N-alkylated caprolactams |

| Solubility | Soluble in water and aromatic hydrocarbons; insoluble in alkanes.[1] | The butyl chain enhances lipophilicity, while the polar amide group retains some aqueous solubility. |

| Boiling Point | 138-140 °C at 10 mmHg | Extrapolated from data on similar N-alkylated caprolactams. |

| Density | ~0.95 g/cm³ | Estimated based on structurally similar compounds. |

Synthesis and Mechanistic Considerations

The most direct and well-documented method for preparing this compound is through the N-alkylation of ε-caprolactam. This reaction proceeds via a nucleophilic substitution mechanism where the lactam nitrogen, acting as a nucleophile, displaces a halide from an alkylating agent.

Core Synthetic Pathway: N-Alkylation

The synthesis involves the deprotonation of ε-caprolactam to form its sodium salt, which then acts as a potent nucleophile. The subsequent reaction with an n-butyl halide yields the desired product. This method has been successfully applied to a range of primary alkyl halides.[1]

Step-by-Step Experimental Protocol

Causality: The initial step is the formation of the sodium salt of ε-caprolactam. Using a strong base like sodium hydroxide and removing the water formed via azeotropic distillation drives the equilibrium towards the formation of the highly nucleophilic sodium caprolactamate. Toluene is an effective solvent for this azeotropic removal. The subsequent addition of a primary alkyl halide, such as 1-bromobutane, allows for an efficient Sₙ2 reaction.

-

Preparation of Sodium ε-Caprolactam:

-

To a flask equipped with a Dean-Stark apparatus, add ε-caprolactam and an equimolar amount of solid sodium hydroxide in toluene.

-

Reflux the mixture to azeotropically remove water, driving the formation of sodium ε-caprolactam. The completion of this step is indicated by the cessation of water collection.

-

-

N-Alkylation Reaction:

-

Cool the reaction mixture.

-

Add 1-bromobutane (or 1-chlorobutane) to the solution of sodium ε-caprolactam in toluene.

-

Heat the mixture under reflux to facilitate the nucleophilic substitution reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After cooling, neutralize the reaction mixture with a suitable acid.

-

Filter the mixture to remove the resulting sodium salts and any small amounts of oligomeric byproducts.

-

Remove the toluene solvent under reduced pressure.

-

The crude product, this compound, is then purified by vacuum distillation to yield a high-purity liquid.[1]

-

Caption: Workflow for the synthesis of this compound.

Analytical and Spectroscopic Profile

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong absorption of the tertiary amide carbonyl group.

-

C=O Stretch (Amide I band): A strong, sharp peak is expected around 1640-1660 cm⁻¹ . The N-substitution prevents hydrogen bonding, which typically broadens this peak in unsubstituted lactams. For related N-alkyl caprolactams, this peak appears around 1650 cm⁻¹.[2]

-

C-H Stretches: Multiple peaks will be observed in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the methylene (CH₂) and methyl (CH₃) groups in both the azepane ring and the butyl chain.

-

C-N Stretch: A moderate absorption is expected in the 1200-1300 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide a clear signature for the butyl group and the protons on the seven-membered ring.

-

Butyl Group Protons (δ 0.9-3.3 ppm):

-

-CH₃ (triplet, 3H): ~0.9 ppm

-

-CH₂-CH₃ (sextet, 2H): ~1.3-1.4 ppm

-

-CH₂-CH₂-N (quintet, 2H): ~1.5-1.6 ppm

-

-N-CH₂- (triplet, 2H): ~3.2-3.3 ppm (deshielded by the adjacent nitrogen)

-

-

Azepane Ring Protons (δ 1.6-3.5 ppm): The five methylene groups of the ring will appear as complex, overlapping multiplets in the region of approximately 1.6-1.8 ppm. The two protons alpha to the nitrogen (C7-H₂) and the two protons alpha to the carbonyl (C3-H₂) will be shifted downfield, likely appearing around 3.3-3.5 ppm and 2.4-2.6 ppm, respectively.

¹³C NMR: The carbon spectrum will show 10 distinct signals, corresponding to each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, expected in the range of 175-178 ppm .

-

Azepane Ring Carbons: The five methylene carbons of the ring will appear between 23-40 ppm , with the carbon alpha to the carbonyl (C3) and the carbon alpha to the nitrogen (C7) being further downfield.

-

Butyl Chain Carbons: These will appear in the upfield region, typically between 13-50 ppm . The carbon directly attached to the nitrogen (-N-C H₂-) will be the most deshielded of the chain, around 45-50 ppm.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a clear molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 169 , corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Loss of the propyl group from the butyl chain is a likely fragmentation, leading to a stable acylium ion or related fragment at m/z = 126 ([M-43]⁺).

-

McLafferty-type rearrangement is possible, though fragmentation around the amide bond and butyl chain is more probable.

-

Cleavage of the butyl chain can lead to fragments at m/z = 112 (loss of C₄H₉) and a prominent butyl cation at m/z = 57 .

-

Caption: Predicted major fragmentation pathways for this compound in MS.

Potential Applications in Drug Development and Research

The this compound structure represents a valuable scaffold in medicinal chemistry. The caprolactam core is found in several approved drugs, and the N-butyl group can be used to tune pharmacokinetic properties such as lipophilicity, membrane permeability, and metabolic stability.

-

Scaffold for Novel Therapeutics: The azepan-2-one ring is a privileged structure in medicinal chemistry. The nitrogen and carbonyl groups provide hydrogen bond acceptors, while the flexible seven-membered ring can adopt various conformations to fit into enzyme active sites or receptor binding pockets.

-

Modulation of CNS Activity: Many centrally acting agents contain N-alkylated cyclic structures. The butyl group increases lipophilicity, which can facilitate crossing the blood-brain barrier. This makes this compound and its derivatives interesting candidates for neurological drug discovery programs.

-

Intermediate for Complex Syntheses: The lactam can be used as a versatile starting material. For instance, reduction of the amide can yield the corresponding cyclic amine (1-butylazepane), a common motif in pharmacologically active compounds.

Safety and Handling

No specific toxicological data for this compound is available. Therefore, a conservative approach to handling is required, based on the known hazards of its parent compound, ε-caprolactam, and general principles for handling N-substituted amides.

-

General Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system. Acute exposure to the parent compound, ε-caprolactam, can cause irritation, headaches, and confusion.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.

This guide provides a foundational understanding of this compound, leveraging available data and established chemical principles to create a technical resource for the scientific community. As with any lesser-studied compound, all experimental work should be preceded by a thorough risk assessment.

References

-

Cuiban, F., Bolocan, I., & Barbu, E. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(2), 56-63. [Link]

-

J&K Scientific. This compound. [Link]

-

Cuiban, F., Bolocan, I., & Barbu, E. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(2), 56-63. PDF available at [Link]

-

National Center for Biotechnology Information. "Caprolactam" PubChem Compound Summary for CID 7768. [Link]

-

Barbu, E. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(2), 56-63. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Butylazepan-2-one

This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of 1-Butylazepan-2-one. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with established analytical methodologies to offer a robust framework for understanding this N-substituted caprolactam.

Introduction: The Significance of N-Substituted Caprolactams

This compound belongs to the family of N-substituted ε-caprolactams. These seven-membered lactam rings are significant structural motifs in medicinal chemistry, appearing in various therapeutic agents.[1] The nature of the substituent on the nitrogen atom can profoundly influence the molecule's physicochemical properties, including its solubility, lipophilicity, and, critically, its three-dimensional shape or conformation. Understanding the conformational preferences of this compound is paramount for predicting its interaction with biological targets and for the rational design of new chemical entities.

Part 1: Molecular Structure of this compound

The foundational structure of this compound consists of a seven-membered azepane ring containing an amide functional group (a lactam), with a butyl group attached to the nitrogen atom.

Key Structural Features:

-

Azepan-2-one Ring: A seven-membered ring composed of six carbon atoms and one nitrogen atom. The carbonyl group at the C2 position is characteristic of a lactam.

-

Planar Amide Bond: The amide bond within the lactam ring (C-N-C=O) is constrained to a planar conformation due to the delocalization of the nitrogen lone pair into the carbonyl group. This planarity is a critical determinant of the overall ring conformation.[1][2]

-

N-Butyl Substituent: A flexible four-carbon alkyl chain attached to the nitrogen atom. The rotational freedom of the butyl group's single bonds adds another layer of conformational complexity to the molecule.

Part 2: Conformational Analysis of the Azepan-2-one Ring

The seven-membered ring of caprolactams is not planar and can adopt several non-planar conformations to minimize steric and torsional strain. For ε-caprolactam and its derivatives, the most energetically favorable conformation is a chair-like form.[1][2][3]

The Chair Conformation of the Caprolactam Ring

The chair conformation of the azepan-2-one ring is the most stable arrangement.[2][3] In this conformation, the atoms of the ring lie in different planes, which alleviates the angular and torsional strain that would be present in a planar structure. It is important to note that due to the presence of the planar lactam group, this is more accurately described as a "pseudo-chair" conformation.

Influence of the N-Butyl Substituent

The introduction of a butyl group on the nitrogen atom can influence the conformational equilibrium of the azepane ring. While smaller N-substituents may not significantly alter the ring's preference for the chair form, bulkier groups can introduce steric interactions that may lead to the population of other, higher-energy conformations or affect the orientation of the substituent itself (axial vs. equatorial-like).[2][4] However, for a flexible n-butyl group, the energetic barrier to rotation is expected to be relatively low.

The diagram below illustrates the chair-like conformation of the this compound ring.

Caption: Chair-like conformation of this compound.

Part 3: Methodologies for Conformational Elucidation

A multi-pronged approach combining computational modeling and experimental techniques is essential for a thorough understanding of the conformational landscape of this compound.

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the most stable conformations and the energy barriers between them.[5][6]

Caption: Workflow for computational conformational analysis.

-

Initial Structure Generation: Generate a 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers. This step is crucial for exploring the rotational possibilities of the butyl chain and the flexibility of the azepane ring.

-

DFT Optimization: Subject the low-energy conformers from the previous step to full geometry optimization using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-31G(d)).[5] This will yield more accurate geometries and relative energies.

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

Boltzmann Analysis: Use the calculated free energies to determine the relative populations of each conformer at a given temperature using the Boltzmann distribution. This provides a theoretical prediction of the conformational equilibrium.

Experimental Verification

Experimental techniques are indispensable for validating the predictions from computational models and providing a real-world picture of the molecule's conformation in different states (solid and solution).

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure and conformation in the solid state.[1][2][3]

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The final refined structure will provide precise bond lengths, bond angles, and torsion angles, defining the solid-state conformation.

NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution.[1][2][3] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, and NOESY) NMR experiments provide a wealth of information about through-bond and through-space connectivities.

Key NMR Experiments for Conformational Analysis:

| Experiment | Information Provided |

| ¹H NMR | Chemical shifts and coupling constants (³JHH) provide insights into the dihedral angles between adjacent protons, which are conformation-dependent. |

| ¹³C NMR | The chemical shifts of the ring carbons can be sensitive to the ring conformation. |

| NOESY/ROESY | Through-space correlations between protons that are close in space, providing crucial distance constraints for determining the three-dimensional structure. |

Workflow for NMR-Based Conformational Analysis

Caption: Workflow for NMR-based conformational analysis.

Part 4: Integrated Conformational Model of this compound

By integrating the data from computational modeling, X-ray crystallography, and NMR spectroscopy, a comprehensive and self-validating model of the conformational behavior of this compound can be constructed. It is anticipated that in solution, this compound will exist predominantly in a chair-like conformation. The butyl group is likely to be highly flexible, with rapid rotation around its single bonds. In the solid state, the molecule will adopt a single, well-defined chair conformation, which may or may not be the absolute lowest energy conformer in the gas phase or solution due to packing forces in the crystal lattice.

Conclusion

The conformational analysis of this compound is a critical step in understanding its properties and potential as a pharmacophore. This guide has outlined the key structural features and the most probable conformational preferences based on the established behavior of related N-substituted caprolactams. A combination of computational and experimental methodologies provides a robust framework for the detailed elucidation of its three-dimensional structure. The insights gained from such studies are invaluable for guiding the design and development of new molecules with desired biological activities.

References

-

Gruber, T., Thompson, A. L., Odell, B., Bombicz, P., & Schofield, C. J. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(12), 6017-6024. [Link]

-

Gruber, T., Thompson, A. L., Odell, B., Bombicz, P., & Schofield, C. J. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(12), 6017-6024. [Link]

-

ResearchGate. (n.d.). Conformational isomers of the caprolactams 3 (a), 5 cis, 6 cis (b), 5... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational analysis of caprolactam, cycloheptene and caprolactone. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Butylazepane-2,5-dione. PubChem. Retrieved from [Link]

-

Aubé, J., & Wolfe, M. S. (2008). Synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one using a hydroxyalkyl azide mediated ring-expansion reaction. Nature Protocols, 3(1), 137–143. [Link]

-

ResearchGate. (n.d.). (A) Calculated structures for two eclipsed conformations (anticlinal... [Image]. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. PubMed Central. [Link]

Sources

- 1. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01339E [pubs.rsc.org]

- 2. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 1-Butylazepan-2-one in common organic solvents

An In-depth Technical Guide to the Solubility of 1-Butylazepan-2-one in Common Organic Solvents

Abstract

The solubility of a compound is a critical physicochemical property that governs its application in chemical synthesis, purification, formulation, and drug delivery. This is particularly true in the pharmaceutical and life sciences, where solubility directly impacts bioavailability and efficacy.[1][2][3] This guide provides a comprehensive framework for understanding and determining the solubility of this compound, a substituted lactam. Due to the novelty of this specific molecule, this document emphasizes predictive analysis based on its molecular structure and fundamental principles of chemical interactions, complemented by detailed, field-proven experimental protocols for empirical validation. We will explore the theoretical underpinnings of its solubility, offer a predicted solubility profile across a range of common organic solvents, and provide step-by-step methodologies for accurate measurement.

Molecular Structure and Physicochemical Postulates

To understand the solubility of this compound, we must first analyze its molecular structure. The molecule consists of two primary functional regions: a polar seven-membered lactam ring (azepan-2-one) and a nonpolar N-butyl alkyl chain.

-

The Lactam Core: The cyclic amide (lactam) group is inherently polar due to the electronegativity difference between the oxygen and carbon atoms of the carbonyl group (C=O), creating a significant dipole moment. The carbonyl oxygen is a strong hydrogen bond acceptor.

-

The N-Butyl Substituent: The four-carbon butyl chain attached to the nitrogen atom is a nonpolar, hydrophobic moiety. This region interacts with solvent molecules primarily through weaker van der Waals forces.

This dual character—a distinct polar head and a nonpolar tail—classifies this compound as a molecule of moderate overall polarity. Its solubility will therefore be a delicate balance between these competing characteristics, dictated by the nature of the solvent it is placed in.

The Theoretical Framework: "Like Dissolves Like"

The foundational principle governing solubility is "like dissolves like."[4][5][6][7][8][9] This means that substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another. For this compound, we can predict its behavior based on three key solvent interactions:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by O-H or N-H bonds, making them strong hydrogen bond donors and acceptors. The polar lactam ring of this compound will interact favorably with these solvents through dipole-dipole interactions and by accepting hydrogen bonds.[10][11][12][13][14] However, the nonpolar butyl group will disrupt the solvent's strong hydrogen-bonding network, an energetically unfavorable process that will likely limit high solubility, particularly in a highly structured solvent like water.[15]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF, Ethyl Acetate): These solvents possess significant dipole moments but lack O-H or N-H bonds, meaning they are not strong hydrogen bond donors. They are excellent solvents for polar molecules. They can effectively solvate the polar lactam portion of this compound via dipole-dipole interactions without the high energetic cost of disrupting a hydrogen-bonded network.[16] This often leads to high solubility for compounds with both polar and nonpolar features.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak London dispersion forces. The nonpolar butyl chain and the hydrocarbon backbone of the azepane ring will interact favorably with these solvents. However, the highly polar lactam group is poorly solvated in a nonpolar environment, making dissolution energetically costly.[17]

Predicted Solubility Profile

Based on the theoretical principles outlined above, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions serve as a hypothesis to be validated by empirical testing.

| Solvent Category | Solvent | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane | Low / Insoluble | The energy required to break the strong dipole-dipole interactions between the lactam rings is not compensated by the weak van der Waals forces with hexane. |

| Toluene | Low to Moderate | The aromatic ring of toluene allows for slightly stronger interactions than hexane, but the solvent is still predominantly nonpolar. | |

| Polar Aprotic | Acetone | High | The strong dipole of acetone's carbonyl group interacts favorably with the lactam dipole. |

| Ethyl Acetate | High | Similar to acetone, the ester group provides polarity to solvate the lactam core effectively. | |

| Tetrahydrofuran (THF) | High | The ether oxygen and ring structure provide moderate polarity, sufficient to dissolve the molecule. | |

| Dimethyl Sulfoxide (DMSO) | Very High | A highly polar aprotic solvent capable of strong dipole-dipole interactions, making it an excellent solvent for a wide range of compounds. | |

| Polar Protic | Methanol | High | The small alkyl chain of methanol makes it highly polar and an effective hydrogen bond donor to the lactam carbonyl. |

| Ethanol | Moderate to High | The slightly larger ethyl group reduces overall polarity compared to methanol, which may slightly decrease solubility. | |

| Water | Low | The energetic penalty of disrupting water's extensive hydrogen-bonding network to accommodate the nonpolar butyl group is significant. |

Experimental Verification of Solubility

Theoretical predictions require empirical validation. The choice of method depends on the desired accuracy, throughput, and stage of research. For drug development professionals, both thermodynamic and kinetic solubility are relevant.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility, providing a definitive value for a saturated solution.[18][19]

Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at a specific temperature when the system is at equilibrium.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

2-4 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is critical to ensure a saturated solution is formed with undissolved solid remaining.

-

Causality: The presence of a solid phase in equilibrium with the liquid phase is the definition of a saturated solution.

-

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.

-

Causality: Continuous agitation ensures maximal interaction between the solute and solvent, while a long incubation time allows the dissolution rate to equal the precipitation rate, achieving a stable equilibrium.[20]

-

-

Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For added certainty, pass this aliquot through a 0.22 µm syringe filter.

-

Trustworthiness: This step is critical. Failure to remove all particulate matter will lead to an overestimation of solubility.

-

-

Dilution & Analysis: Accurately dilute the supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

Protocol 2: Kinetic Solubility for High-Throughput Screening

In early-stage drug discovery, a faster, less material-intensive method is often required. Kinetic solubility measures the concentration at which a compound, rapidly added from a concentrated stock solution (usually DMSO), begins to precipitate.[1][2]

Objective: To rapidly assess the precipitation point of this compound in an aqueous or buffer system.

Materials:

-

10 mM stock solution of this compound in 100% DMSO

-

Test solvent (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microplates (clear bottom for analysis)

-

Automated liquid handler or multichannel pipette

-

Plate reader with nephelometry (light scattering) or UV-Vis capability[21][22]

Methodology:

-

Plate Preparation: Dispense the test solvent into the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, add small volumes of the 10 mM DMSO stock solution to the test solvent to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and consistent (e.g., <2%).

-

Causality: Adding a concentrated organic solution to an aqueous medium creates a supersaturated state, from which precipitation may occur if the solubility limit is exceeded.

-

-

Incubation: Cover the plate and incubate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.

-

Analysis: Measure the turbidity (light scattering) in each well using a nephelometer. Alternatively, after centrifugation of the plate, measure the UV absorbance of the supernatant to determine the concentration of the dissolved compound.[22]

-

Determination: The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed, indicating the formation of a precipitate.

Caption: Decision tree for selecting an analytical method.

Conclusion

While specific experimental data for this compound is not yet publicly available, a robust prediction of its solubility can be made based on its molecular structure. It is anticipated to be highly soluble in polar aprotic solvents like acetone and DMSO, moderately to highly soluble in lower-chain alcohols like methanol, and poorly soluble in nonpolar solvents like hexane and in water. This guide provides both the theoretical foundation for these predictions and the practical, validated experimental protocols necessary for their empirical confirmation. For researchers in drug development and chemical synthesis, this combined approach of predictive analysis and rigorous experimental design is essential for efficiently advancing compounds through the development pipeline.

References

-

Study.com. (n.d.). How does polarity affect solubility?. Homework.Study.com. [Link]

-

Chemistry For Everyone. (2024, May 7). How Do Hydrogen Bonds Influence Solubility?. YouTube. [Link]

-

Allen Institute. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Allen Career Institute. [Link]

-

University of Florida. (n.d.). Solubility. CHM 1046 Course Materials. [Link]

-

Fiveable. (n.d.). Like Dissolves Like Definition. Fiveable Inorganic Chemistry. [Link]

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Vedantu.com. [Link]

-

Study.com. (2021, June 9). Determining How Temperature Effects the Dissolving Process. Study.com Chemistry. [Link]

-

protocols.io. (2023, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

Chemistry LibreTexts. (2024, March 20). 16.4: How Temperature Influences Solubility. [Link]

-

Study.com. (n.d.). Explain the relationship between H bonds and solubility in water. Homework.Study.com. [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Solubility of Things. (n.d.). Spectroscopic Techniques. [Link]

-

CK-12 Foundation. (n.d.). What is the effect of temperature on solubility?. [Link]

-

Khan Academy. (n.d.). Solubility and intermolecular forces. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. r/explainlikeimfive. [Link]

-

BYJU'S. (n.d.). Hydrogen Bond. [Link]

-

Proprep. (n.d.). Explain the principle like dissolves like in the context of solubility and chemistry. [Link]

-

YouTube. (2024, December 17). How Does Solvent Polarity Impact Compound Solubility?. [Link]

-

YouTube. (2024, December 18). What Is The 'Like Dissolves Like' Principle?. [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

ScienceDirect. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. [Link]

-

Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. improvedpharma.com [improvedpharma.com]

- 4. homework.study.com [homework.study.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. Khan Academy [khanacademy.org]

- 9. proprep.com [proprep.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 12. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 13. homework.study.com [homework.study.com]

- 14. byjus.com [byjus.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. reddit.com [reddit.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pharmatutor.org [pharmatutor.org]

Unraveling the Enigma: A Technical Guide to the Potential Mechanisms of Action of 1-Butylazepan-2-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. 1-Butylazepan-2-one, a derivative of the versatile azepane scaffold, represents such an uncharted frontier. While direct pharmacological data on this specific molecule remains nascent, its structural lineage, rooted in the privileged caprolactam and azepane frameworks, provides a fertile ground for hypothesizing its potential biological activities. This technical guide, therefore, is not a retrospective account of established facts but a forward-looking roadmap for the scientific community. It is designed to equip researchers with the foundational knowledge, strategic insights, and robust experimental frameworks necessary to systematically investigate and elucidate the potential mechanisms of action of this compound. By synthesizing data from structurally analogous compounds and adhering to the principles of rigorous scientific inquiry, we can begin to unlock the therapeutic promise that may be held within this molecule.

I. The Azepane and Caprolactam Scaffolds: A Legacy of Bioactivity

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, recognized for its conformational flexibility and three-dimensional character, which are often crucial for potent and selective interactions with biological targets.[1] Numerous approved drugs and clinical candidates incorporate the azepane moiety, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[2] The inherent structural novelty of these systems also offers advantages in navigating the intellectual property landscape.[3]

This compound is specifically a derivative of ε-caprolactam, the cyclic amide of caproic acid.[4] Beyond its primary industrial use in the production of Nylon-6, the caprolactam scaffold has been a valuable starting point for the synthesis of various pharmaceutical agents.[4][5] The N-substituted derivatives of caprolactam, in particular, have been explored for a range of applications, underscoring the chemical tractability of this core structure.[6][7] Given this rich history, it is plausible that this compound may interact with biological systems in a meaningful way.

II. Hypothesized Mechanisms of Action: A Logic-Driven Approach

Based on the known pharmacology of related azepane and caprolactam derivatives, we can postulate several potential mechanisms of action for this compound. These hypotheses are starting points for a comprehensive investigation.

A. Central Nervous System (CNS) Modulation

Many small, lipophilic molecules containing cyclic amide structures exhibit CNS activity. The benzodiazepine class of drugs, for example, which also contains a seven-membered ring system, are well-known CNS depressants that modulate the GABA-A receptor.[8] While structurally distinct, the potential for this compound to cross the blood-brain barrier and interact with CNS targets should be considered.

Potential CNS effects could include: [9][10]

-

Anxiolytic or sedative properties

-

Anticonvulsant activity

-

Modulation of neurotransmitter systems

B. Enzyme Inhibition

The azepane scaffold has been successfully employed in the design of potent enzyme inhibitors.[11] For instance, azepane derivatives have shown promise as inhibitors of protein tyrosine phosphatases (PTPs) and cyclin-dependent kinases (CDKs), both of which are critical targets in oncology and immunology.[11] It is conceivable that this compound could act as an inhibitor for a variety of enzymes, with the butyl group potentially occupying a hydrophobic pocket in the active site.

C. Antimicrobial or Antiparasitic Activity

The structural motifs present in this compound are found in various compounds with demonstrated antimicrobial and antiparasitic properties.[12][13] The investigation into whether this molecule exhibits activity against bacterial, fungal, or parasitic organisms is a logical avenue of exploration.

III. A Phased Experimental Strategy for Mechanism of Action Elucidation

A systematic and multi-faceted approach is essential to investigate the potential biological activities of this compound. The following experimental workflow is proposed as a comprehensive strategy.

Caption: A phased experimental workflow for elucidating the mechanism of action of this compound.

Phase 1: Foundational Screening

-

In Vitro Cytotoxicity Assessment:

-

Protocol:

-

Culture a panel of representative human cell lines (e.g., HEK293 for general cytotoxicity, a cancer cell line panel like the NCI-60).

-

Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or similar metabolic assay.

-

Determine the IC50 (half-maximal inhibitory concentration) for each cell line.

-

-

Causality: This initial step is crucial to determine the general toxicity profile of the compound and to identify a suitable concentration range for subsequent cell-based assays.

-

-

Broad-Spectrum Receptor and Enzyme Profiling:

-

Protocol:

-

Submit this compound to a commercial service for broad-spectrum screening against a panel of common CNS receptors (e.g., opioid, dopamine, serotonin, GABA receptors) and key enzyme families (e.g., kinases, proteases, phosphatases).

-

The service will typically employ radioligand binding assays or enzymatic activity assays.

-

Analyze the results to identify any significant "hits" (e.g., >50% inhibition or displacement at a given concentration).

-

-

Causality: This unbiased approach can rapidly identify potential molecular targets and guide the direction of more focused mechanistic studies.

-

-

Antimicrobial Screening:

-

Protocol:

-

Perform Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as representative fungal strains.

-

Use standard broth microdilution methods as per CLSI guidelines.

-

-

Causality: This will provide a definitive answer to the hypothesis of antimicrobial activity.

-

Phase 2: Target Identification and Validation

Should the foundational screening yield promising results, the next phase focuses on confirming the direct molecular target(s).

-

Affinity Chromatography and Mass Spectrometry:

-

Protocol:

-

Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., sepharose beads).

-

Incubate the affinity matrix with a cell lysate from a responsive cell line.

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).